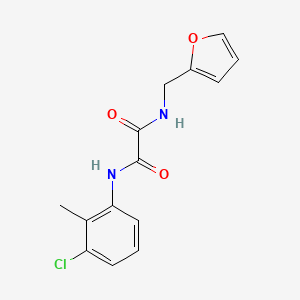
2,3-dimethoxy-N-(2-methoxyethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dimethoxy-N-(2-methoxyethyl)benzamide is a chemical compound belonging to the benzamide class. Benzamides are known for their diverse applications in various fields, including medicine, biology, and industry. This compound is characterized by the presence of two methoxy groups attached to the benzene ring and an additional methoxyethyl group attached to the amide nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-(2-methoxyethyl)benzamide typically starts with 2,3-dimethoxybenzoic acid. The acid is first converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride. The resulting acid chloride is then reacted with 2-methoxyethylamine under basic conditions to yield the desired benzamide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction mixture is stirred at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2,3-dimethoxy-N-(2-methoxyethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of 2,3-dimethoxybenzaldehyde or 2,3-dimethoxybenzoic acid.
Reduction: Formation of 2,3-dimethoxy-N-(2-methoxyethyl)aniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2,3-dimethoxy-N-(2-methoxyethyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets. The compound’s methoxy groups and amide functionality allow it to interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to its observed biological effects. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and chelate metal ions .
Comparison with Similar Compounds
Similar Compounds
Comparison
2,3-dimethoxy-N-(2-methoxyethyl)benzamide is unique due to its specific substitution pattern on the benzene ring and the presence of the methoxyethyl group. This structural uniqueness contributes to its distinct chemical and biological properties compared to similar compounds. For instance, the presence of the methoxyethyl group may enhance its solubility and bioavailability, making it more effective in certain applications.
Properties
IUPAC Name |
2,3-dimethoxy-N-(2-methoxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-15-8-7-13-12(14)9-5-4-6-10(16-2)11(9)17-3/h4-6H,7-8H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGGIVDJXNTYHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=C(C(=CC=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4866325.png)

![N-[4-(trifluoromethyl)phenyl]cyclopentanecarboxamide](/img/structure/B4866338.png)
![6-(3,4-DIMETHYLPHENYL)-4-(4-HYDROXYPHENYL)-1-METHYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE](/img/structure/B4866339.png)

![N-(2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4866356.png)
![4-methyl-N-{3-[(phenylsulfonyl)amino]propyl}benzenesulfonamide](/img/structure/B4866360.png)
![N-[(1Z)-1-(3,4-dimethoxyphenyl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B4866387.png)
![Ethyl 4-methyl-2-(4-methyl-3-nitrobenzamido)-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B4866388.png)
![3,3,6,6-tetramethyl-9-[4-(trifluoromethyl)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4866394.png)
![6-chloro-N-{5-[(dimethylamino)carbonyl]-4-methyl-1,3-thiazol-2-yl}-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4866398.png)
![N~2~-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4866413.png)

![N-(2-fluorophenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4866419.png)
